Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is an organic compound with the molecular formula C9H13ClN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylpyrazole and ethyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid[][2].
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or methanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions are used, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH)[][2].
Major Products Formed
Substitution: New derivatives with different functional groups.
Oxidation: Oxidized forms of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: The corresponding carboxylic acid[][2].
Scientific Research Applications
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A closely related compound with similar chemical properties.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide: Another derivative with potential biological activities.
Uniqueness
Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological properties compared to its acid and amide counterparts .
Properties
IUPAC Name |
ethyl 4-chloro-2-ethyl-5-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-4-12-8(9(13)14-5-2)7(10)6(3)11-12/h4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVLWBAKRHSBAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Cl)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564097 |
Source
|
Record name | Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128537-47-3 |
Source
|
Record name | Ethyl 4-chloro-1-ethyl-3-methyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60564097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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